2-Methylheptanoyl chloride

Overview

Description

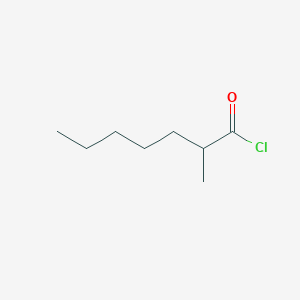

2-Methylheptanoyl chloride is a chemical compound with the molecular formula C8H15ClO. It has a molecular weight of 162.66 g/mol . It is also known by other names such as 2-methyl-heptanoic acid chloride and 2-methylheptanoic acid chloride .

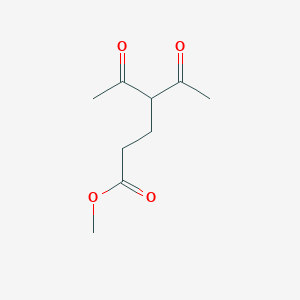

Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI representation is InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 and the canonical SMILES representation is CCCCCC©C(=O)Cl .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.66 g/mol. It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 162.0811428 g/mol. Its topological polar surface area is 17.1 Ų. It has a heavy atom count of 10 .

Scientific Research Applications

Extraction and Purification Technologies : 2-Methylheptanoyl chloride is explored in the context of microemulsion systems for the extraction of metals like palladium. Such systems demonstrate high selectivity and efficiency in metal extraction, which is significant in the field of separation and purification technologies (Zheng et al., 2016).

Biological and Chemical Interactions : The compound's isosteres (structurally similar compounds) have been studied for their physiological action in biological systems, such as inducing alarm behavior in ants, which has implications in understanding chemical signaling and behavior in insects (Metcalf & Metcalf, 1970).

Quantitative Risk Assessment : Research has shown that the integration of scientific research into risk assessment, particularly for compounds like this compound, enhances the accuracy and reliability of risk estimates, contributing to better safety and regulatory measures (Clewell, 1995).

Chemical Process Design and Control : The compound is studied for its role in alternative gasoline additives, demonstrating the complex trade-offs between reactor and separation costs in chemical process design. This has broader implications for industrial chemistry and engineering (Luyben, 2010).

Adsorption Studies : Investigations into the adsorption behavior of this compound on activated carbons offer insights into the material's properties and potential applications in gas separation and purification processes (Jiménez-Cruz et al., 2007).

Reactive Extraction Studies : The solvent effects on the reactive extraction of related compounds provide data relevant to chemical engineering and process optimization in industries (Günyeli et al., 2014).

Metabolic and Binding Studies : Research on methyl n-amyl ketone, a related compound, and its metabolism and DNA binding properties in biological systems contribute to the understanding of biochemistry and potential toxicological impacts (Albro et al., 1984).

Synthesis of Natural Products : The synthesis of natural furan-cyclized diarylheptanoids using related compounds showcases the importance of this compound in synthetic organic chemistry (Secinti & SeÇen, 2015).

Properties

IUPAC Name |

2-methylheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOJBPJGIYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557780 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13751-83-2 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.